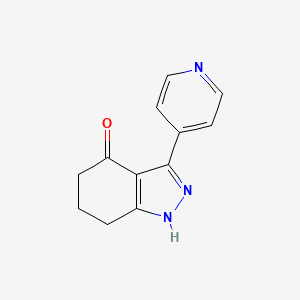
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indazole core fused with a tetrahydropyridine ring and a pyridine substituent. The structural complexity of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of novel therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- typically involves multi-step procedures that include cyclization and functional group transformations. One common synthetic route involves the cyclization of N-Boc-protected propargyl amines using a catalytic system such as AuPPh3Cl/AgSbF6 to produce functionalized 2-oxazolidinones . Other catalysts, such as Pt(CH3CN)2(SbF6)2 and AuCl3, have also been reported to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline, which play crucial roles in mood regulation . By influencing these neurotransmitter systems, the compound may exert antidepressant effects and improve cognitive function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2(1H)-quinolinones: These compounds exhibit antipsychotic and antidepressant properties similar to those of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-.
Triazoles: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- stands out due to its unique structural features, which combine the indazole core with a tetrahydropyridine ring and a pyridine substituent. This structural complexity contributes to its diverse range of biological activities and makes it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
3-pyridin-4-yl-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-10-3-1-2-9-11(10)12(15-14-9)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOZJCNYCLQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














